N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-11-4-9-14(22-2)16-17(11)24-18(20-16)19-15(21)10-12-5-7-13(23-3)8-6-12/h4-9H,10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPQZWRBSBDAPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 386.5 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of substituted benzothiazoles with acetamides. The synthetic route may include the use of coupling agents and bases such as triethylamine in organic solvents like dichloromethane. The structure is confirmed using spectroscopic techniques including IR, NMR, and mass spectrometry.
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives containing benzothiazole structures have shown promising results against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), C6 (glioma).
- Methods : MTT assay, DNA synthesis analysis, acridine orange/ethidium bromide staining, and caspase-3 activation assays were used to evaluate anticancer activity.
The anticancer effect is attributed to the ability of these compounds to induce apoptosis in tumor cells, as evidenced by increased caspase-3 activity and morphological changes in cell structure .
Antibacterial Activity
In addition to anticancer properties, this compound has been evaluated for its antibacterial effects. Studies show that it can inhibit the growth of several bacterial strains:
- Bacterial Strains Tested : Pseudomonas aeruginosa, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibit MIC values as low as 0.21 µM against specific strains .
The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
- Antibacterial Mechanism : Disruption of bacterial cell membrane integrity leading to cell lysis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation and bacterial metabolism.
Case Studies
- Anticancer Evaluation : A study synthesized various thiazole derivatives and evaluated their anticancer properties against A549 and C6 cell lines. Compounds showed significant cytotoxicity with IC50 values indicating their effectiveness .
- Antibacterial Screening : Another study focused on thiazole derivatives demonstrated potent antibacterial activity against common pathogens with promising MIC values, supporting further development as therapeutic agents .
Scientific Research Applications
Anticancer Activity
Several studies have indicated that derivatives of benzothiazole exhibit promising anticancer properties. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism of action often involves inducing apoptosis in tumor cells, which is crucial for anticancer efficacy .
Antimicrobial Activity
Research has shown that thiazole derivatives possess antimicrobial properties. In vitro studies suggest that modifications to the N-aryl amide group enhance activity against pathogens like Plasmodium falciparum, the causative agent of malaria. Compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited higher potency .
Leishmanicidal Activity
Recent investigations into hybrid thiazole compounds have revealed their potential as leishmanicidal agents. These compounds were tested against Leishmania infantum and showed significant activity with minimal toxicity to mammalian cells. The compounds induced morphological changes in parasites, indicating their effectiveness .
Case Studies
Chemical Reactions Analysis
Acetamide Bond Formation
The synthesis of the acetamide group involves coupling 4-methoxy-7-methylbenzo[d]thiazol-2-amine with 2-(4-(methylthio)phenyl)acetic acid derivatives. Key methods include:
Steglich Esterification
Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dry CH₂Cl₂ | |
| Temperature | 0°C (activation), RT (24h) | |
| Yield | 65–88% (after purification) |
This method minimizes racemization and is scalable for analogs . Alternative routes using acetic anhydride or acetyl chloride in DMF at 80°C achieve similar yields but require rigorous pH control .
Methylthio Oxidation
The 4-(methylthio)phenyl group undergoes oxidation to sulfone/sulfoxide derivatives:
Reagents :
-
H₂O₂ (30%) in acetic acid
-
mCPBA (meta-chloroperbenzoic acid)
Results :
| Product | Conditions | Yield |
|---|---|---|
| Sulfoxide derivative | H₂O₂, RT, 6h | 72% |
| Sulfone derivative | mCPBA, CH₂Cl₂, 0°C → RT | 68% |
These products show enhanced polarity and altered bioactivity profiles .
Electrophilic Substitution
The electron-rich thiazole ring participates in:
Nitration :
Bromination :
Acetamide Cleavage
Acidic Hydrolysis :
Basic Hydrolysis :
Biological Activity Correlation
Derivatives synthesized via these reactions were tested for antimicrobial and anticancer activity:
| Derivative | Modification | MIC (μg/mL) | IC₅₀ (μM) | Source |
|---|---|---|---|---|
| Parent compound | None | 0.08 | 7.7 | |
| Sulfone derivative | Oxidized methylthio | 0.04 | 3.2 | |
| Nitrated derivative | C-5 nitro group | 0.12 | 9.8 |
The sulfone derivative exhibited a 2-fold increase in potency, attributed to improved target binding .
Stability Under Physiological Conditions
The compound demonstrates:
Q & A
Q. Basic
- Antimicrobial assays : Broth microdilution (CLSI guidelines) to determine MIC values against S. aureus, E. coli, and C. albicans .
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced : Use time-kill kinetics for antimicrobial studies or flow cytometry (Annexin V/PI staining) to assess apoptosis in cancer cells .
How should researchers address contradictory biological activity data across studies?
Advanced
Contradictions often arise from variations in substituent positioning or assay conditions. For example:
- Electron-withdrawing groups (e.g., –NO2, –Cl) at the para position enhance antimicrobial activity, while meta substitutions may reduce potency .
- Adjust MIC protocols (e.g., inoculum size, growth media) to standardize results. Validate findings using multiple cell lines or microbial strains .
What structural modifications improve its pharmacological profile?
Q. Advanced
- Substituent effects : Introduce halogen atoms (e.g., –Br, –F) at the phenyl ring to boost lipophilicity and membrane penetration .
- Hybrid analogs : Incorporate pyrazole or triazole moieties to enhance target selectivity (e.g., kinase inhibition) .
- Prodrug strategies : Mask polar groups (e.g., methylthio) with ester linkages to improve bioavailability .
How can molecular docking guide target identification for this compound?
Q. Advanced
- Target selection : Prioritize enzymes (e.g., EGFR, DHFR) or receptors (e.g., GPCRs) with known roles in cancer or microbial pathways.
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Validate with MD simulations to assess stability .
- SAR correlation : Align docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC50 values .
What analytical methods assess its stability under varying conditions?
Q. Advanced
- Forced degradation : Expose to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions.
- HPLC analysis : Monitor degradation products using a C18 column (gradient: acetonitrile/water + 0.1% TFA) .
- Mass spectral profiling : Identify major degradation pathways (e.g., hydrolysis of the acetamide bond) .
What challenges arise during scale-up synthesis?
Q. Advanced
- Solvent removal : Replace high-boiling solvents (e.g., DMF) with ethanol/water mixtures to simplify isolation .
- Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., using methanol/water) for large batches .
- Reagent cost : Substitute expensive coupling agents (e.g., HOBt) with polymer-supported alternatives .
How can synergistic effects with existing drugs be tested?
Q. Advanced
- Checkerboard assay : Determine fractional inhibitory concentration (FIC) indices with antibiotics (e.g., rifampicin) or chemotherapeutics (e.g., doxorubicin) .
- Mechanistic studies : Use transcriptomics (RNA-seq) to identify pathways upregulated/downregulated in combination treatments .
What toxicological profiling is essential before preclinical trials?
Q. Advanced
- In vitro toxicity : Test on HEK293 or HepG2 cells for nephro-/hepatotoxicity (LD50 ≥ 50 µM recommended) .
- Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay .
- Pharmacokinetics : Assess plasma stability (t1/2 > 2 hours) and protein binding (e.g., >90% bound to albumin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
